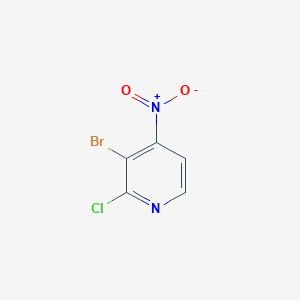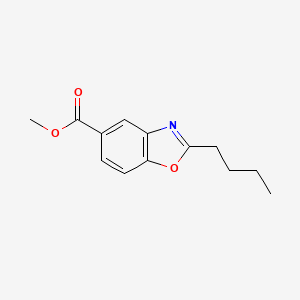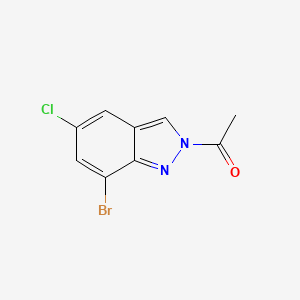
(1S)-1-(2,5-Dichlorophenyl)ethanamine hcl
Descripción general
Descripción
(1S)-1-(2,5-dichlorophenyl)ethanamine hydrochloride, also known as 1-dichloro-2,5-diphenylethanamine hydrochloride, is a synthetic compound with a wide range of applications in scientific research. It is a colorless, crystalline solid with a melting point of 140°C and a boiling point of 244°C. Its chemical formula is C8H10Cl2N.HCl.
Aplicaciones Científicas De Investigación
Multifunctional Biocide
(1S)-1-(2,5-Dichlorophenyl)ethanamine HCl, while not directly studied, has structural similarities with 2-(Decylthio)ethanamine hydrochloride, another compound with multifunctional biocide properties. These types of compounds exhibit broad-spectrum activity against bacteria, fungi, and algae, and are used in various recirculating cooling water systems. They also possess biofilm and corrosion inhibition properties (Walter & Cooke, 1997).
Antiamoebic Activity
A related compound, featuring an N-substituted ethanamine tail, was synthesized and demonstrated significant antiamoebic activity against the Entamoeba histolytica strain, suggesting potential applications in treating amoebic infections. This compound was also less toxic compared to standard drugs like metronidazole (Zaidi et al., 2015).
Interaction with Antiestrogen Binding Site
Studies on compounds structurally similar to (1S)-1-(2,5-Dichlorophenyl)ethanamine HCl, like N,N-diethyl-2-[(4 phenylmethyl)-phenoxy]-ethanamine X HCl (DPPE), have shown interaction with the antiestrogen binding site. Such interactions indicate potential applications in breast cancer research, particularly in understanding the mechanisms of drug action against cancer cells (Brandes et al., 1985).
Synthesis of Chiral Palladacycle
In the field of chemical synthesis, the structure of (1S)-1-(2,5-Dichlorophenyl)ethanamine HCl is relevant for the development of novel chiral palladacycles. These compounds have applications in asymmetric synthesis, which is crucial in pharmaceuticals and fine chemicals (Yap et al., 2014).
Biotransformation Applications
A bacterial strain capable of biotransforming 2-chloro-1-(2,4-dichlorophenyl) ethanone to a chiral alcohol demonstrates the potential of microbial biocatalysis in synthesizing chiral intermediates of drugs like Miconazole. Such processes are important for producing enantiomerically pure pharmaceutical intermediates (Miao et al., 2019).
Propiedades
IUPAC Name |
(1S)-1-(2,5-dichlorophenyl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9Cl2N.ClH/c1-5(11)7-4-6(9)2-3-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m0./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKWDPZFRLWOVHP-JEDNCBNOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C1=C(C=CC(=C1)Cl)Cl)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10Cl3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1S)-1-(2,5-dichlorophenyl)ethan-1-amine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Ethyl 4-hydroxy-1-oxa-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1405611.png)


![Ethyl 2-methylbenzo[d]oxazole-6-carboxylate](/img/structure/B1405614.png)
![N-(4-Methylphenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405616.png)
![N-(4-Fluorophenyl)-N'-[2-methyl-6-(trifluoromethyl)pyridin-3-yl]urea](/img/structure/B1405617.png)
![2,8-Dimethyl-[1,2,4]triazolo[1,5-a]pyridin-6-amine](/img/structure/B1405620.png)


![3-Bromo-6-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405626.png)
![3-Bromo-8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1405627.png)
![Methyl 2-(2-chloropyridin-4-yl)imidazo[1,2-a]pyridine-6-carboxylate](/img/structure/B1405628.png)